molecular formula C14H26N2O2 B14379781 2-Butenediamide, N,N,N',N'-tetraethyl-2,3-dimethyl-, (Z)- CAS No. 89945-59-5

2-Butenediamide, N,N,N',N'-tetraethyl-2,3-dimethyl-, (Z)-

Cat. No.: B14379781
CAS No.: 89945-59-5
M. Wt: 254.37 g/mol
InChI Key: NLTRXZFRHRYKSR-UHFFFAOYSA-N
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Description

2-Butenediamide, N,N,N’,N’-tetraethyl-2,3-dimethyl-, (Z)- is an organic compound with the molecular formula C13H24N2O2 It is a derivative of butenediamide, characterized by the presence of tetraethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenediamide, N,N,N’,N’-tetraethyl-2,3-dimethyl-, (Z)- typically involves the reaction of maleic anhydride with diethylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to introduce the dimethyl groups. The process requires precise temperature control and the use of appropriate solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with advanced equipment to maintain reaction conditions. The final product is purified through distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Butenediamide, N,N,N’,N’-tetraethyl-2,3-dimethyl-, (Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The tetraethyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines and other reduced forms.

    Substitution: New compounds with substituted functional groups.

Scientific Research Applications

2-Butenediamide, N,N,N’,N’-tetraethyl-2,3-dimethyl-, (Z)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butenediamide, N,N,N’,N’-tetraethyl-2,3-dimethyl-, (Z)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenediamide, N,N,N’,N’-tetraethyl-2-methyl-, (Z)-
  • Maleamide
  • Fumaramide

Uniqueness

2-Butenediamide, N,N,N’,N’-tetraethyl-2,3-dimethyl-, (Z)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

89945-59-5

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

N,N,N',N'-tetraethyl-2,3-dimethylbut-2-enediamide

InChI

InChI=1S/C14H26N2O2/c1-7-15(8-2)13(17)11(5)12(6)14(18)16(9-3)10-4/h7-10H2,1-6H3

InChI Key

NLTRXZFRHRYKSR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(=C(C)C(=O)N(CC)CC)C

Origin of Product

United States

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